molecular formula C9H10ClNO2 B1219002 Ethyl N-(4-chlorophenyl)carbamate CAS No. 2621-80-9

Ethyl N-(4-chlorophenyl)carbamate

Cat. No. B1219002
CAS RN: 2621-80-9
M. Wt: 199.63 g/mol
InChI Key: WSKXXIMERYQVGJ-UHFFFAOYSA-N
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Description

Ethyl N-(4-chlorophenyl)carbamate is a chemical compound with the molecular formula C9H10ClNO2 . It is also known by other names such as p-Chlorophenylurethane, Ethyl (4-chlorophenyl)carbamate, and Ethyl 4-chlorophenylcarbamate .


Molecular Structure Analysis

The molecular structure of Ethyl N-(4-chlorophenyl)carbamate can be represented by the IUPAC Standard InChI: InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) . The compound has a molecular weight of 199.63 g/mol .


Physical And Chemical Properties Analysis

Ethyl N-(4-chlorophenyl)carbamate has a molecular weight of 199.63 g/mol and a molecular formula of C9H10ClNO2 . More specific physical and chemical properties are not provided in the searched resources.

Scientific Research Applications

Application in Food Safety and Microbiology

  • Specific Scientific Field : Food Safety and Microbiology .
  • Summary of the Application : Ethyl carbamate (EC), a 2A classified carcinogen, is present in Chinese liquor and has raised many concerns regarding food safety. The application of microorganisms to control the content of EC precursors in fermented grains has been proven as an effective method to reduce EC in alcoholic beverages .
  • Methods of Application or Experimental Procedures : Microorganisms were isolated from fermented grains through multiple rounds of high-throughput screening. The degradative abilities of these microorganisms in urea and cyanide, which are precursors of EC, were tested . The urease from the B. sonorensis F3 strain and the carbon nitrogen hydrolase from the B. licheniformis YA2 strain were identified by the heterogeneous expression in Escherichia coli .
  • Results or Outcomes : The Bacillus sonorensis F3 and Bacillus licheniformis YA2 strains were isolated, and their degradative abilities in urea and cyanide reached 95.72% and 75.48%, respectively . When these strains were applied to eliminate the EC in the simulated fermentation of Chinese liquor, 51.10% of EC was reduced without affecting the main composition of flavor substances .

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : Ethyl N-(4-chlorophenyl)carbamate is a chemical compound used in organic chemistry. It is often used as a reagent or building block in the synthesis of more complex molecules .
  • Methods of Application or Experimental Procedures : The specific methods of application can vary widely depending on the nature of the reaction and the other reagents involved. Typically, it might be used in a nucleophilic substitution reaction .
  • Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of Ethyl N-(4-chlorophenyl)carbamate can enable the synthesis of a wide range of different organic compounds .

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : Ethyl N-(4-chlorophenyl)carbamate is a chemical compound used in organic chemistry. It is often used as a reagent or building block in the synthesis of more complex molecules .
  • Methods of Application or Experimental Procedures : The specific methods of application can vary widely depending on the nature of the reaction and the other reagents involved. Typically, it might be used in a nucleophilic substitution reaction .
  • Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of Ethyl N-(4-chlorophenyl)carbamate can enable the synthesis of a wide range of different organic compounds .

properties

IUPAC Name

ethyl N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKXXIMERYQVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180851
Record name p-Chlorophenylurethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-(4-chlorophenyl)carbamate

CAS RN

2621-80-9
Record name Carbamic acid, N-(4-chlorophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2621-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorophenylurethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Chlorophenylurethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26960
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Chlorophenylurethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-CHLOROPHENYLCARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

4-Chloroaniline (2.3531 g) was dissolved in pyridine (20 ml), and to the solution was added dropwise ethyl chloroformate (2.116 ml) under ice-cooling. After the mixture was stirred for 1.5 hours, 1N hydrochloric acid was added and the mixture was extracted with ethyl acetate. The organic layer was washed with 1N hydrochloric acid, and then saturated brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to give the title compound (3.6875 g, quantitative yield).
Quantity
2.3531 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.116 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Following the procedure described in Example 1, 638 g of 4-chloroaniline, 240 g of urea, 89 g of ethyl carbamate, 625 g of ethanol (approximately 96%) and 1400 g of chlorobenzene were reacted for 6.5 hours at 200° C. in the pressure apparatus described in Example 1. After the apparatus had been cooled and vented, the reaction mixture was removed. Excess ethanol was removed by fractional distillation at atmospheric pressure. The mixture (while being stirred) was then exposed to hydrogen chloride gas at room temperature, filtered and subjected to fractional distillation in vacuo. Chlorobenzene was separated off at 15 mbar. Subsequent distillation at 0.2 mbar yielded 785 g (78.6% of the theoretical yield) of N-(4-chlorophenyl)-carbamic acid ethyl ester melting at from 68° to 70° C.
Quantity
638 g
Type
reactant
Reaction Step One
Name
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
89 g
Type
reactant
Reaction Step Three
Quantity
625 g
Type
reactant
Reaction Step Four
Quantity
1400 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

26.6 g of 4-nitrochlorobenzene, 2.0 g of sulphur, 0.2 g of metallic selenium, 4.4 g of 4-chloroaniline, 2.36 g of potassium acetate, 3 g of the metal oxide mixture used in Example 1, 1.28 g of di-n-butylamine and 169 g of absolute ethanol were reacted together at 180° C. as described in Example 1. The reaction mixture was worked up as described in Example 1 and yielded 24.5 g of ethyl-N-(4-chlorophenyl)-carbamate, b.p. 118°-120° C./0.2 mm. The substance was 98.5% pure according to gas chromatographic analysis.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Three
Quantity
2.36 g
Type
reactant
Reaction Step Four
[Compound]
Name
metal oxide
Quantity
3 g
Type
reactant
Reaction Step Five
Quantity
0.2 g
Type
catalyst
Reaction Step Six
Quantity
1.28 g
Type
catalyst
Reaction Step Seven
Quantity
169 g
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Adelowo-Imeokparia, IAO Ojo - Pakistan Journal of Scientific and …, 2006 - pjsir.org
Monosulphides of O-ethyl-N-substituted phenylcarbamates were prepared by the reaction between O-ethyl-N-substituted phenylcarbamates and sulphur dichloride, while the …
Number of citations: 2 www.pjsir.org
J Rosevear, JFK Wilshire - Australian Journal of Chemistry, 1990 - CSIRO Publishing
The reactions of some ethyl N- arylcarbamates and of the corresponding acetanilides towards 1 equiv. of N-hydroxymethylphthalimide in concentrated sulfuric acid at 50 have been …
Number of citations: 21 www.publish.csiro.au
TE Stevens - The Journal of Organic Chemistry, 1967 - ACS Publications
It was interesting to observe that there was no sig-nificant difference in theproducts of the reaction of the tosylates of the syn and anti oximes Illa and b with sodium ethoxide in ethanol. …
Number of citations: 20 pubs.acs.org
EW Schafer, WA Bowles - Archives of Environmental Contamination and …, 1985 - Springer
Five individual bioassay repellency or toxicity variables were estimated or determined for deer mice (Peromyscus maniculatus) and house mice (Mus musculus) under laboratory …
Number of citations: 137 link.springer.com
N KUDO, M TANIGUCHI, K SATO - Chemical and pharmaceutical …, 1996 - jstage.jst.go.jp
An efficient synthetic method for 3-aryl-5-butyl-4-oxazolin-2-ones (6) is described. The reaction of ethyl N-arylcarbamates (10) with 1-bromo-3, 3-dimethyl-2-butanone (9a) or 1-bromo-3-…
Number of citations: 7 www.jstage.jst.go.jp
H Yabuuchi, S Niijima, H Takematsu, T Ida, T Hirokawa… - researchgate.net
Supplementary methods Calculation of chemical and protein descriptors Construction of the prediction model using SVM LBVS methods based on chemical similarity Five-fold CV for …
Number of citations: 4 www.researchgate.net

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